molecular formula C19H17O4P B12518048 Diphenyl (2-methoxyphenyl)phosphonate CAS No. 676565-75-6

Diphenyl (2-methoxyphenyl)phosphonate

Cat. No.: B12518048
CAS No.: 676565-75-6
M. Wt: 340.3 g/mol
InChI Key: YMZWDCAICMWMQI-UHFFFAOYSA-N
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Description

Context within Phosphonate (B1237965) Ester Chemistry and Organophosphorus Compounds

Phosphonate esters are a significant class of organophosphorus compounds characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to two alkoxy or aryloxy groups, and single-bonded to a carbon atom. wikipedia.org They are valued for their chemical stability and diverse applications. nih.gov Organophosphorus chemistry encompasses a wide range of compounds with a phosphorus-carbon bond, which are studied for their unique reactivity and utility in various fields, including medicinal chemistry and materials science. nih.govnih.gov

Structural Features and Chemical Significance of Aryl Phosphonate Esters

Aryl phosphonate esters, which would include the requested compound if it existed, feature at least one aromatic ring attached directly to the phosphorus atom. The electronic and steric properties of the aryl group can significantly influence the reactivity and physical properties of the molecule. nih.gov These compounds are often used as intermediates in the synthesis of more complex molecules, including ligands for catalysis and biologically active compounds. nih.govnih.gov

Overview of Academic Research Trajectories for Phosphonate Derivatives

Current research on phosphonate derivatives is highly active and follows several key trajectories. One major area is the development of new synthetic methods to create functionalized phosphonates with high efficiency and selectivity. organic-chemistry.orgresearchgate.net Another significant focus is their application in medicinal chemistry, where they are investigated as enzyme inhibitors, antiviral agents, and for drug delivery. nih.govnih.gov Furthermore, phosphonate-based materials are being explored for applications in materials science, such as the creation of metal-organic frameworks. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

676565-75-6

Molecular Formula

C19H17O4P

Molecular Weight

340.3 g/mol

IUPAC Name

1-diphenoxyphosphoryl-2-methoxybenzene

InChI

InChI=1S/C19H17O4P/c1-21-18-14-8-9-15-19(18)24(20,22-16-10-4-2-5-11-16)23-17-12-6-3-7-13-17/h2-15H,1H3

InChI Key

YMZWDCAICMWMQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Diphenyl 2 Methoxyphenyl Phosphonate and Analogues

Direct Synthesis Approaches

Direct approaches aim to form the aryl C–P bond in a single, efficient step from readily available starting materials. These methods are highly valued for their atom economy and operational simplicity.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing C–P bonds. acs.org Pioneered by Hirao, these reactions typically involve the coupling of an aryl electrophile with a phosphorus nucleophile, such as an H-phosphonate or a phosphite (B83602). acs.orgnih.gov Over the years, the scope of the aryl coupling partner has expanded significantly from traditional aryl halides to include aryl tosylates, mesylates, imidazolylsulfonates, and even arylsulfonium salts. acs.orgnih.govacs.org

The choice of ligand is crucial for the success of these couplings. For instance, the phosphorylation of aryl mesylates and tosylates is effectively catalyzed by a palladium system using ligands like CM-Phos. acs.org Similarly, the coupling of aryl imidazolylsulfonates with H-phosphonate diesters proceeds efficiently with 1,3-Bis(diphenylphosphino)propane (DPPP) as the ligand. acs.org These reactions often exhibit broad functional group tolerance, allowing for the synthesis of complex phosphonate (B1237965) structures. acs.org A notable example is the phosphonocarbonylation reaction, where aryl iodides react with dialkyl phosphites under an atmosphere of carbon monoxide to yield acylphosphonates, demonstrating the utility of phosphorus nucleophiles in metal-catalyzed carbonylation reactions. nih.gov

Table 1: Palladium-Catalyzed C-P Cross-Coupling Reactions for Aryl Phosphonate Synthesis

Aryl Electrophile P-Nucleophile Catalyst System Base Solvent Yield Ref
Aryl Imidazolylsulfonate H-Phosphonate Diester Pd(OAc)₂ / DPPP iPr₂NEt 1,4-Dioxane Good to Excellent acs.org
Aryl Mesylate/Tosylate H-Phosphonate Pd(OAc)₂ / CM-Phos K₂CO₃ Toluene Up to 90% acs.org
Arylsulfonium Salt P(O)H Compound Pd(OAc)₂ / Xantphos K₃PO₄ Toluene Up to 95% nih.gov
Aryl Iodide Dialkyl Phosphite Pd Catalyst - - - nih.gov

This table is interactive and can be sorted by column headers.

Transition-metal-free approaches utilizing radical intermediates have emerged as a valuable alternative for C–P bond formation. helsinki.fi A prominent method is the UV-induced photo-Arbuzov reaction, where (hetero)aryl halides react with trimethyl phosphite under mild, catalyst-free conditions to afford diverse phosphonate-grafted arenes. helsinki.firsc.orgresearchgate.net This reaction proceeds via a photo-induced single electron transfer (SET) process, generating an aryl radical that couples with the phosphite. researchgate.net

Another innovative strategy involves a carbonate anion-assisted photochemical protocol. This method generates aryl radicals from simple aryl halides without the need for a photocatalyst, which can then be used in C–P bond formation reactions with high efficiency and broad functional group tolerance. organic-chemistry.org While some radical approaches, such as those attempting to couple aryl radicals from arylamines with phosphite radicals, have been unsuccessful in producing aryl phosphonates, the photochemical methods represent a significant advancement in the field. nih.gov

The formation of aryl-phosphorus bonds can be achieved through the nucleophilic addition of phosphites to highly reactive intermediates like arynes. researchgate.netnih.gov This strategy circumvents the often harsh conditions required for transition-metal-catalyzed reactions. nih.gov Arynes, generated in situ, readily react with phosphites to produce a variety of aryl-phosphonates, -phosphinates, and -phosphine oxides under mild conditions. researchgate.netnih.gov This method is particularly useful for constructing structurally diverse aryl-phosphorus compounds with high efficiency. researchgate.net

Similarly, diaryliodonium salts can serve as activated substrates. In the presence of a base, these salts react with phosphites under visible-light illumination to provide a wide range of aryl phosphonates. The reaction proceeds smoothly and tolerates numerous functional groups. organic-chemistry.org

The Pudovik reaction classically describes the addition of the P-H bond of a dialkylphosphite across a carbon-heteroatom double bond, such as the C=N bond of an imine or the C=O bond of a carbonyl. nih.govwikipedia.org This hydrophosphonylation reaction is a primary method for synthesizing α-aminophosphonates and α-hydroxyphosphonates. nih.govnih.gov The reaction is typically base-catalyzed, where the base deprotonates the dialkyl phosphite to form a highly nucleophilic phosphorus species that attacks the electrophilic carbon of the double bond. nih.gov

While the traditional Pudovik reaction does not directly form aryl phosphonates (where the phosphorus is attached to the aromatic ring), the underlying principle of hydrophosphonylation is a cornerstone of phosphonate synthesis. wikipedia.orgresearchgate.net The development of catalytic, enantioselective variants has further expanded the utility of this reaction class. wikipedia.org

Synthesis via Organometallic Intermediates

Classical organometallic chemistry provides robust, albeit often less functional-group-tolerant, routes to aryl phosphonates. These methods typically involve the preparation of a potent aryl nucleophile, such as a Grignard or organolithium reagent, which then reacts with a phosphorus electrophile. nih.gov

For the synthesis of a precursor to the target compound, such as Diphenyl(2-methoxyphenyl)phosphine, a common route involves the generation of a Grignard reagent from an aryl halide (e.g., 2-bromoanisole) and magnesium. rsc.org This organometallic intermediate is then treated with a phosphorus electrophile like chlorodiphenylphosphine (B86185). rsc.org The resulting tertiary phosphine (B1218219) can subsequently be oxidized to the corresponding phosphonate. This approach has been successfully used in the synthesis of related compounds like diphenyl(2-thienyl)phosphine. rsc.org

Preparation of Phosphonate-Containing Derivatives and Precursors

The synthesis of complex aryl phosphonates often relies on the preparation of versatile phosphonate-containing precursors that can be further modified. A powerful modern strategy is the phosphonate-directed ortho C–H borylation of aromatic phosphonates. nih.gov This method uses commercially available iridium catalysts to install a boronic ester group at the position ortho to the phosphonate directing group on a simple aryl phosphonate starting material. nih.gov These ortho-borylated aryl phosphonates are highly valuable intermediates that can be readily converted into a wide array of highly substituted phosphoarenes through subsequent cross-coupling reactions. nih.gov

Additionally, the synthesis of the electrophilic coupling partners used in palladium-catalyzed reactions, such as aryl tosylates, mesylates, and imidazolylsulfonates from the corresponding phenols, is a critical precursor-forming step. acs.orgacs.org The preparation of reactive phosphonates, like dialkyl (2-bromoallyl)phosphonate, also provides a platform for subsequent coupling reactions, such as the nickel-catalyzed Suzuki–Miyaura coupling, to introduce aryl groups. nih.gov The conversion of the resulting phosphonate esters to phosphonic acids via hydrolysis or silylation-methanolysis is another common derivatization to access important building blocks for materials science. beilstein-journals.orgresearchgate.net

Synthesis of Phosphoryl-Containing Podands

The synthesis of phosphorus-containing podands, which are acyclic polyethers with end groups capable of complexation, can be achieved through the phosphinylmethylation of bisphenols. An established method involves the O-alkylation of various bisphenols with derivatives of (chloroalkyl)phosphonic acids. osti.gov This approach provides a versatile route to a wide range of podands. For comparative studies of the complex-forming properties of the resulting diphosphonic acids with dicarboxylic acids, a similar alkylation of a bisphenol can be carried out using ethyl chloroacetate (B1199739) in the presence of cesium carbonate. osti.gov Subsequent hydrolysis of the diester yields the corresponding acid podand. osti.gov This methodology allows for the introduction of α-phosphinylalkyl groups into bisphenols, expanding the structural diversity of these complexing agents. osti.gov

Routes to Functionalized Phosphonate Esters

The synthesis of functionalized phosphonate esters, including diphenyl phosphonate analogues of biologically relevant molecules, is a significant area of research. These compounds often serve as inhibitors for various enzymes. For instance, α-aminophosphonate analogues of tyrosine and tryptophan have been synthesized and incorporated into dipeptides. rsc.org

One synthetic route involves the treatment of a suitable precursor, such as diphenyl 1-amino-2-(4-hydroxyphenyl)ethanephosphonate, with N-(benzyloxycarbonyl-oxy)succinimide and triethylamine (B128534) in dry tetrahydrofuran (B95107) (THF) to yield the N-benzyloxycarbonylamino-protected phosphonate. Alternatively, coupling with N-acetyl-L-proline using a mixed anhydride (B1165640) method can provide dipeptide analogues.

The synthesis of a series of amino acid and peptidyl diphenyl phosphonate esters has been undertaken to explore their potential as inhibitors for trypsin-like proteases. nih.gov These syntheses often utilize an amidino P1 residue, such as D,L-(4-AmPhGly)P(OPh)2, which is then combined with various N-protecting groups and different amino acids at the P2 and P3 positions. nih.gov

A general approach for creating mixed phosphonate diesters involves starting from symmetrical dialkyl n-alkylphosphonates. mdpi.com These can be reacted with various phenols to generate a library of functionalized phosphonate esters. mdpi.com

Table 1: Examples of Synthesized Diphenyl Phosphonate Analogues

Compound/AnalogueSynthetic PrecursorsApplication/SignificanceReference
Diphenyl 1-(N-benzyloxycarbonylamino)-2-(4-hydroxyphenyl)ethanephosphonateDiphenyl 1-amino-2-(4-hydroxyphenyl)ethanephosphonate, N-(benzyloxycarbonyl-oxy)succinimideTyrosine analogue, Chymotrypsin inhibitor studies
N-acetyl-L-Pro-TyrP(OPh)2Diphenyl 1-amino-2-(4-hydroxyphenyl)ethanephosphonate, N-acetyl-L-prolineDipeptide analogue for enzyme inhibition studies
Z-Pro-TrpP(OPh)2Tryptophan analogue precursorIrreversible inactivator of chymotrypsin rsc.org
Cbz-AA-(4-AmPhGly)P(OPh)2D,L-(4-AmPhGly)P(OPh)2, Cbz-protected amino acids (AA)Potent inhibitors for granzyme A nih.gov

Catalytic Promotion in Phosphonate Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of phosphonates. Transition metal catalysis, particularly with palladium, is a widely used method for forming the C–P bond.

A common method for introducing a dialkyl phosphonate group onto an sp2-hybridized carbon is through a palladium-catalyzed reaction. acs.org Continuous refinement of these reaction conditions has led to methods that provide good yields and are compatible with a broad array of substrates. acs.org The use of microwave irradiation can significantly shorten reaction times to as little as 10 minutes, using catalysts like Pd(PPh3)4 with Cs2CO3 as the base in THF. acs.org This protocol is effective for both electron-donating and electron-withdrawing aryl compounds. acs.org

Another approach involves a decarbonylative palladium-catalyzed reaction that enables the synthesis of organophosphorus compounds from aryl and vinyl carboxylic acids. organic-chemistry.org Furthermore, a straightforward and scalable synthesis of diphenyl arylphosphonates can be achieved from anilines and triphenyl phosphite at room temperature, promoted by a catalytic amount of salicylic (B10762653) acid. organic-chemistry.org This reaction proceeds through a radical-radical coupling mechanism and demonstrates a wide tolerance for various functional groups. organic-chemistry.org

In the context of C–H functionalization, ligand-directed aromatic C–H phosphonation reactions represent an advanced strategy. mdpi.com The success of these catalytic reactions often depends on the appropriate choice of an oxidant to promote the reductive elimination from high-valent metal intermediates. mdpi.com Electrochemical methods can be applied for the oxidation of phosphonate palladacycles, offering a route to new arylphosphonates under mild conditions without the need for chemical oxidants. mdpi.com

Table 2: Catalytic Methods in Phosphonate Synthesis

Catalytic SystemReactantsProduct TypeKey FeaturesReference
Pd(PPh3)4 / Cs2CO3Aryl/Vinyl Halides, H-phosphonate diestersAryl/Vinyl PhosphonatesMicrowave irradiation, short reaction times (10 min) acs.org
Palladium CatalystAryl/Vinyl Carboxylic AcidsOrganophosphorus CompoundsDecarbonylative cross-coupling organic-chemistry.org
Salicylic AcidAnilines, Triphenyl PhosphiteDiphenyl ArylphosphonatesRoom temperature, radical-radical coupling mechanism organic-chemistry.org
Palladium ComplexArenes, PhosphonatesArylphosphonatesLigand-directed C-H phosphonation, electrochemical oxidation mdpi.com

Mechanistic Investigations of Reactions Involving Diphenyl 2 Methoxyphenyl Phosphonate Systems

Elucidation of Reaction Pathways and Transition States

The formation of the aryl C–P bond in Diphenyl (2-methoxyphenyl)phosphonate typically does not proceed through a classical Michaelis-Arbuzov reaction pathway. The traditional Arbuzov reaction involves the SN2 attack of a trivalent phosphorus nucleophile (like a triaryl phosphite) on an alkyl halide. wikipedia.orgnih.gov However, the direct SN2 attack on an sp²-hybridized carbon of an aryl halide (such as 2-halophenetole) is energetically unfavorable due to the high activation energy required to break the strong carbon-halogen bond and the steric hindrance of the aromatic ring. rsc.org

Consequently, alternative, catalyzed pathways are necessary. The most prominent among these is the Hirao cross-coupling reaction. rsc.orgwikipedia.org This pathway involves a transition-metal catalyst, typically palladium, that orchestrates the C–P bond formation through a series of well-defined organometallic steps.

The key steps in the Hirao pathway are:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., 1-iodo-2-methoxybenzene), inserting itself into the carbon-halogen bond to form a square planar palladium(II) intermediate. wikipedia.org

Ligand Exchange/Metathesis: The H-phosphonate, in this case, diphenyl phosphite (B83602), coordinates to the palladium(II) center. In the presence of a base (like triethylamine), the phosphite is deprotonated to form a more nucleophilic phosphite anion, which then displaces the halide ligand on the palladium complex.

Reductive Elimination: This is the final and crucial C–P bond-forming step. The aryl and phosphonate (B1237965) ligands, now bound to the same palladium center, couple and are eliminated from the metal's coordination sphere. This step forms the final product, this compound, and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue. wikipedia.org

Transition states in these reactions are high-energy, transient structures that are difficult to observe experimentally. Their geometries and energies are typically investigated using computational methods. youtube.com For the Hirao reaction, the transition state for the reductive elimination step is of particular interest as it represents the energetic bottleneck for the C–P bond formation. Computational studies on related systems suggest that this transition state involves a three-centered arrangement of the palladium, aryl carbon, and phosphorus atoms. nih.gov

Radical Mechanism Studies in Phosphonate Formation

Beyond the organometallic cycles, radical pathways have emerged as a powerful alternative for the synthesis of aryl phosphonates. acs.org These reactions are often initiated by photoredox catalysis, which uses visible light to generate highly reactive radical intermediates under mild conditions. nih.govmdpi.com

A plausible radical mechanism for the formation of this compound can be described as follows:

Photoexcitation and Single Electron Transfer (SET): A photocatalyst (PC), upon absorption of light, is promoted to an excited state (PC*). This excited state is a potent single-electron donor or acceptor. In a common pathway, the excited photocatalyst reduces the aryl halide (e.g., 1-bromo-2-methoxybenzene) via SET to form an aryl radical anion. nih.gov

Radical Generation: The unstable aryl radical anion rapidly fragments, losing a halide ion to generate a 2-methoxyphenyl radical.

Radical-Phosphite Coupling: The newly formed aryl radical adds to a trivalent phosphorus species, such as diphenyl phosphite or triphenyl phosphite, to form a phosphoranyl radical intermediate. acs.orgmdpi.com

Oxidation and Product Formation: The phosphoranyl radical is then oxidized to a phosphonium (B103445) cation. nih.gov In the final step, this intermediate undergoes dealkylation or dearylation to yield the stable pentavalent product, this compound.

The presence of radical intermediates can be confirmed experimentally through radical trapping experiments. The addition of a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to the reaction mixture would significantly inhibit or completely suppress product formation, providing strong evidence for a radical-mediated pathway. mdpi.com

Table 1: Comparison of Proposed Reaction Intermediates

Reaction PathwayKey Intermediate(s)Method of Generation
Hirao Cross-CouplingAryl-Palladium(II) ComplexOxidative addition of aryl halide to Pd(0)
Photoredox CatalysisAryl Radical, Phosphoranyl RadicalSingle Electron Transfer (SET) from photoexcited catalyst

Computational Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms in phosphonate chemistry. ulpgc.esresearchgate.net For reactions involving this compound, DFT can be employed to:

Map Potential Energy Surfaces: Calculations can trace the energy changes as reactants are converted to products, identifying the lowest energy reaction pathway. This helps to distinguish between competing mechanisms, such as an ionic versus a radical pathway.

Characterize Intermediates and Transition States: DFT allows for the optimization of the geometric structures of all species along the reaction coordinate, including short-lived intermediates and high-energy transition states. researchgate.net The calculation of vibrational frequencies can confirm a structure as a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). youtube.com

Predict Reaction Energetics: By calculating the energies of reactants, transition states, and products, key thermodynamic and kinetic parameters like reaction enthalpies (ΔH) and activation energies (Ea) can be determined. sfu.ca This data provides quantitative insight into reaction feasibility and rates. For example, DFT studies on related Hirao couplings have been used to evaluate the impact of different ligands on the activation barrier for reductive elimination. nih.gov

Elucidate Catalyst and Solvent Effects: Computational models can include catalyst and solvent molecules to understand their specific roles. researchgate.net For instance, DFT can model how a palladium catalyst's ligands influence its electronic properties and, consequently, its catalytic activity. Similarly, the effect of solvent polarity on the stability of charged intermediates can be simulated to predict optimal reaction media. ulpgc.es

Table 2: Application of DFT in Mechanistic Studies

Computational TaskInformation GainedRelevance to this compound
Geometry OptimizationStable 3D structures of reactants, intermediates, transition states, and products.Visualizing the structure of the Pd-Aryl intermediate or the phosphoranyl radical.
Frequency CalculationConfirmation of stationary points (minima vs. transition states); calculation of zero-point vibrational energies.Verifying the calculated transition state for the C-P bond formation.
Reaction Coordinate ScanMapping the energy profile along a specific reaction pathway.Determining the activation energy for the reductive elimination step in the Hirao cycle.
Solvation ModelingSimulating the effect of the solvent on reaction energetics.Understanding why a particular solvent accelerates or decelerates the reaction.

Role of Catalysts in Directing Reaction Selectivity

Catalysts are paramount in the synthesis of aryl phosphonates like this compound, as they provide alternative, lower-energy reaction pathways that are otherwise inaccessible. The choice of catalyst and its associated ligands is the primary means of controlling reaction efficiency and selectivity.

In the context of the Hirao cross-coupling , palladium catalysts are the most widely used. rsc.orgnih.gov The catalytic system's performance is highly dependent on its components:

Palladium Source: While Pd(PPh₃)₄ was used in early work, modern protocols often use more stable and air-tolerant Pd(II) precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂), which are reduced in situ to the active Pd(0) species. nih.govsci-hub.se

Ligands: The ligands coordinated to the palladium center are critical. They influence the catalyst's stability, solubility, and reactivity. Bulky, electron-rich phosphine (B1218219) ligands, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), have been shown to improve catalyst performance, expanding the reaction's scope to include less reactive aryl chlorides and reducing the required catalyst loading. nih.gov

Base: A base, typically an amine like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA), is essential. It facilitates the deprotonation of the dialkyl phosphite, generating the active phosphorus nucleophile required for the transmetalation step. nih.gov

Recent studies have explored "ligand-free" Hirao reactions, where the H-phosphonate reagent itself can act as a ligand for the palladium catalyst. nih.govrsc.org Quantum chemical calculations suggest that H-phosphonate reagents can have a triple role in the catalytic cycle: serving as the primary reactant, acting as a reducing agent for the Pd(II) precursor, and functioning as a P-ligand for the active Pd(0) complex. nih.gov This multifunctionality simplifies the reaction setup, contributing to the development of more "green" and economical synthetic protocols. rsc.orgrsc.org

In photoredox catalysis , the catalyst is a photoactive molecule, such as an iridium or ruthenium complex, or even an organic dye. nih.govmdpi.com Its role is to absorb light and initiate the single-electron transfer events that drive the radical reaction forward. The selectivity of the reaction is governed by the redox potentials of the photocatalyst and the substrates, ensuring that the desired electron transfer occurs without promoting side reactions.

Applications in Catalysis and Ligand Design

Design and Synthesis of Diphenyl (2-methoxyphenyl)phosphonate-Derived Ligands

The design of ligands derived from the diphenyl (2-methoxyphenyl)phosphine scaffold, a close relative of the phosphonate (B1237965), is a key area of research in homogeneous catalysis. The synthesis of these ligands often involves the reaction of a phosphorus chloride precursor with an appropriate organometallic reagent. For instance, (2-methoxyphenyl)diphenylphosphine, a foundational structure, can be synthesized by reacting chlorodiphenylphosphine (B86185) with a Grignard or lithiated anisole (B1667542) reagent.

Building on this fundamental structure, more complex bidentate ligands have been developed. An alternative synthetic protocol has been used to create diphosphine ligands such as 1,2-bis(di(2-methoxyphenyl)phosphino)ethane and 1,3-bis(di(2-methoxyphenyl)phosphino)propane. These syntheses demonstrate the modularity of the phosphine (B1218219) structure, where the foundational (2-methoxyphenyl)phosphine moiety can be incorporated into larger, chelating frameworks designed to stabilize transition metal centers and influence the catalytic environment. The creation of phosphonate-based diimide ligands further illustrates the versatility of phosphonate derivatives, where their inclusion enhances water solubility, broadening the scope of their potential applications in areas like metal-organic frameworks.

The general synthetic approach for such phosphine and phosphonate ligands is summarized below:

Ligand TypeSynthetic PrecursorsGeneral Method
Monodentate PhosphineChlorodiphenylphosphine, 2-bromoanisole, MagnesiumGrignard Reaction
Bidentate Diphosphinedi(2-methoxyphenyl)phosphine, DihaloalkaneNucleophilic Substitution
Phosphonate-DiimideAminomethyl phosphonic acid, DianhydrideCondensation Reaction

Applications in Transition Metal Catalysis

Ligands derived from the (2-methoxyphenyl)phosphine framework are pivotal in a variety of transition metal-catalyzed reactions. Their ability to fine-tune the electronic and steric properties of a metal center allows for precise control over reaction outcomes.

In asymmetric catalysis, the objective is to create chiral molecules with a high degree of enantioselectivity. This is often achieved using catalysts composed of a transition metal and a chiral ligand. While C2 symmetry was historically a dominant feature in ligand design, desymmetrization to create ligands with distinct donor atoms has become a key strategy. P-chiral phosphine ligands, where the stereocenter is the phosphorus atom itself, have been successfully applied in numerous enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions.

The design of chiral phosphine ligands is crucial for both catalytic activity and achieving high levels of chiral induction. The asymmetric spatial environment created by the ligand directly influences the stability of the diastereomeric transition states, thereby determining the enantioselectivity of the reaction. For example, rhodium complexes of newly synthesized P-chiral phosphine ligands with a 1,2-phenylene unit have proven highly effective in the asymmetric hydrogenation of dehydroamino acid methyl esters, achieving enantioselectivities up to 98%. The principles established with these chiral phosphine systems are directly applicable to the design of chiral phosphonate ligands derived from this compound, aiming to control the three-dimensional space around the metal center to favor the formation of one enantiomer over the other.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for forming carbon-carbon and carbon-heteroatom bonds. The effectiveness of these reactions often hinges on the choice of phosphine ligand. Ligands derived from (2-methoxyphenyl)phosphine have been used to synthesize neutral palladium(II) complexes for reactions like CO-ethene copolymerization.

The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with >P(O)H reagents (phosphinoylation or phosphonation), is a prime example. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, ligand exchange, and subsequent reductive elimination to form the C-P bond and regenerate the catalyst. In these systems, H-phosphonates or secondary phosphine oxides can act as both the P-reagent and the ligand for the palladium center. The use of bulky and electron-rich phosphine ligands, a characteristic feature of ligands bearing the 2-methoxyphenyl group, is known to promote both the oxidative addition and reductive elimination steps, which is particularly beneficial for less reactive substrates like aryl chlorides. For instance, the Suzuki-Miyaura cross-coupling of benzylic phosphates with arylboronic acids proceeds efficiently using a simple catalytic system of palladium(II) acetate (B1210297) and triphenylphosphine.

Table 1: Examples of Palladium-Catalyzed Reactions with Phosphine Ligands

Reaction Catalyst System Ligand Role Finding Citation
CO-ethene Copolymerization [Pd(diphosphine)(OTs)2] Chelating ligand The o-methoxy group influences catalyst resting states and intermediates.
Hirao Cross-Coupling Pd(OAc)2 / >P(O)H Reagent and Preligand The >P(O)H reagent can serve as the P-ligand for the active Pd(0) catalyst.

Visible-light photoredox catalysis has emerged as a powerful and milder alternative to traditional metal-catalyzed methods for forming C-P bonds. These reactions often proceed without a transition metal, using an organic photocatalyst to initiate the reaction. The process typically involves the photocatalyst absorbing visible light and entering an excited state. This excited state can then engage in a single-electron transfer (SET) with an aryl halide to generate a highly reactive aryl radical. This radical subsequently couples with a phosphorus nucleophile, such as a trialkyl phosphite (B83602), to form the desired aryl phosphonate.

This method has been successfully applied to the phosphonylation of various aryl and heteroaryl halides. For example, using Eosin Y as a photocatalyst, bromo-substituted 1,10-phenanthrolines can be converted to their corresponding phosphonates in moderate yields under mild conditions (blue light, room temperature). The reaction rate and selectivity are sensitive to the substitution pattern on the aromatic core.

Table 2: Transition-Metal-Free Photoredox Phosphonylation

Substrate Photocatalyst P-Source Conditions Yield Citation
1-Iodo-4-methoxybenzene PTZ Triphenyl phosphite H2O/CH3CN, 24h Good to Excellent
Bromo-1,10-phenanthroline Eosin Y P(OEt)3 DMSO/DCM, blue LEDs, 30 °C 26–51%
Five-Membered Heteroarene Halides DCA P(OEt)3 Dichromatic photoredox catalysis Up to 70%

PTZ: 10H-phenothiazine; DCA: 9,10-dicyanoanthracene

Steric and Electronic Influence of the 2-Methoxyphenyl Moiety on Catalytic Performance

The rational design of ligands requires a deep understanding of how their steric and electronic properties influence catalytic outcomes. The 2-methoxyphenyl group on a phosphine or phosphonate ligand exerts a significant impact through both its size (steric effect) and its electron-donating nature (electronic effect).

The steric bulk of a ligand, often quantified by parameters like the Tolman cone angle or percent buried volume (%Vbur), can control substrate access to the metal

Advanced Material Science Applications

Diphenyl (2-methoxyphenyl)phosphonate Derivatives as Extractants for F-Block Elements.mdpi.com

Derivatives containing the core structure of this compound are recognized for their potential in extracting f-block elements, which include lanthanides and actinides. These elements are crucial for various high-tech and nuclear applications. The design of extractant molecules focuses on creating a structure that can selectively bind to these metal ions and transport them from an aqueous solution into an organic phase. Research into phosphoryl-containing podands, which are open-chain molecules with coordinating arms, has shown that derivatives of phosphonic acids are efficient extractants for these elements. mdpi.com

The effectiveness of an extractant is measured by its distribution ratio (D), which quantifies the concentration of the metal ion in the organic phase relative to the aqueous phase in a liquid-liquid extraction system. mdpi.com Studies on analogues of this compound, where a phosphine (B1218219) oxide group is replaced by a phosphonic fragment, have been conducted to determine their extraction capabilities for various f-block elements from nitric acid solutions. mdpi.com

For instance, the extraction performance of a series of phosphoryl podands was evaluated for their ability to extract Uranium (U), Thorium (Th), Neodymium (Nd), and Holmium (Ho). The experiments were carried out using a 1 mmol/L concentration of the extractant in 1,2-dichloroethane. mdpi.com The distribution ratios highlight the varying affinities of the extractants for different metal ions.

Table 1: Extraction Distribution Ratios (D) for Selected Metal Ions This table presents data for compounds analogous to this compound, demonstrating their extraction capabilities.

Extractant CompoundD (U(VI))D (Th(IV))D (Nd(III))D (Ho(III))
Compound 1 *1.115.80.050.1
Compound 5 0.10.2<0.01<0.01
Compound 6 0.20.3<0.01<0.01
Compound 7 0.20.3<0.01<0.01

Compound 1 is (2-(diphenylphosphorylmethoxy)phenyl)diphenylphosphine oxide. Compounds 5-7 are analogues where the ArP(O)Ph₂ group is replaced by a phosphonic fragment. Source: Molecules, 2021. mdpi.com

The extraction process is fundamentally driven by the complexation between the extractant molecule and the metal ion. For phosphonate-based extractants, the oxygen atoms of the phosphonate (B1237965) group (P=O) are the primary coordination sites. rsc.org These oxygen atoms act as Lewis bases, donating electron pairs to the positively charged f-block metal ion (a Lewis acid) to form a stable coordination complex.

The geometry and electronic properties of the extractant molecule dictate the stability and selectivity of this complex. The f-block elements, particularly the lanthanides, exhibit a phenomenon known as "lanthanide contraction," where the ionic radius decreases across the series. rsc.org This contraction leads to an increase in charge density, resulting in stronger ion-dipole interactions with the ligand's donor groups. Consequently, phosphonate-based ligands often show higher affinity and extraction efficiency for the heavier lanthanides compared to the lighter ones. rsc.org The resulting metal-ligand complex is soluble in the organic solvent, facilitating its separation from the aqueous phase.

The structure of the phosphonate-containing molecule has a profound impact on its extraction efficiency and selectivity. Research comparing different phosphoryl-containing podands demonstrates that even subtle changes to the molecule can significantly alter its extraction behavior. mdpi.com

A key study compared (2-(diphenylphosphorylmethoxy)phenyl)diphenylphosphine oxide with its analogues where the phosphine oxide component was replaced by a phosphonic fragment. The results indicated that the original phosphine oxide compound was a more effective extractant for U(VI) and Th(IV) under the tested conditions. mdpi.com It was also noted that another related compound was found to be a particularly efficient extractant for lanthanides. mdpi.com This highlights that the nature of the substituent on the phosphorus atom is a critical factor in tuning the extraction ability and selectivity toward specific metal ions. The general trend observed with phosphonate ligands is that distribution coefficients tend to increase with the decreasing ionic radius of the lanthanide ions, a direct consequence of the lanthanide contraction. rsc.org

Integration of Phosphonate Motifs in Functional Materials Development.kaust.edu.sanih.govmdpi.com

The phosphonate group is a powerful building block in the bottom-up synthesis of functional materials, most notably in the creation of Metal-Organic Frameworks (MOFs). kaust.edu.sanih.gov MOFs are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. The phosphonate group is highly valued in this field due to its strong coordination affinity for metal ions and its ability to form stable, extended inorganic-organic hybrid structures. mdpi.comresearchgate.net

The combination of organic linkers containing phosphonate groups with various metal precursors allows for the generation of a wide array of metal phosphonates with different porosities, compositions, and functionalities. kaust.edu.sa This "molecular designability" makes it possible to create materials tailored for specific applications. kaust.edu.sa The inherent porosity and hybrid nature of metal phosphonates provide a unique platform for designing materials with synergistic effects, leading to optimized performance in areas like heterogeneous catalysis, gas storage and separation, and proton conductivity for fuel cells. kaust.edu.samdpi.com The robustness of the metal-phosphonate bond often imparts greater chemical and thermal stability to these materials compared to their carboxylate-based counterparts, which is a significant advantage for practical applications. nih.gov

Computational and Theoretical Chemistry Studies

Quantum-Chemical Modeling of Molecular Structures and Interactions

Quantum-chemical modeling, particularly using Density Functional Theory (DFT), has been employed to investigate the structures and interaction energies of phosphonate (B1237965) derivatives. In a study of related phosphoryl podands, the geometries of the ligands were optimized to understand their conformational preferences and how they engage in intermolecular interactions. nih.gov

For a series of compounds including a neutral phosphonate ligand (ethyl (2-((diphenylphosphoryl)methoxy]phenyl)phosphonate), calculations revealed key structural features. nih.gov The modeling of these complex molecules helps in predicting how they might behave in different chemical environments, for instance, how they might coordinate with metal ions. The ether oxygen atom of the ArOCH2P(O)Ph2 bridge in a related compound was found to be situated over 4 Å from the metal ion, indicating it is outside the typical binding distance. nih.gov

These computational models are often validated by comparing the calculated structures with experimental data, such as those obtained from X-ray diffraction, to ensure their accuracy. nih.gov The insights gained from this modeling are crucial for designing new molecules with specific properties, such as for use as extractants for metal ions. nih.gov

Electronic Structure Analysis: HOMO/LUMO Energies and Charge Distribution

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions.

While specific HOMO/LUMO energy values for Diphenyl (2-methoxyphenyl)phosphonate are not detailed in the provided search results, the analysis of related compounds provides a framework for understanding its electronic properties. For instance, in the study of phosphoryl podands, the electronic properties were implicitly considered in the context of their complexation behavior with metal ions. The relative basicity of different functional groups, which is a function of the electronic charge distribution, was a key factor in determining the coordination site. nih.gov In protonated forms of related ligands, the more basic phosphine (B1218219) oxide group is protonated intramolecularly, which influences how the ligand binds to a metal ion. nih.gov

The charge distribution within the molecule dictates the nucleophilic and electrophilic sites, which is critical for predicting reaction mechanisms and intermolecular interactions.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental spectra (e.g., NMR, IR) to confirm the structure of a compound. These calculations also allow for a detailed conformational analysis, identifying the most stable three-dimensional arrangements of the atoms in a molecule.

For related phosphonate compounds, computational modeling has been used to confirm the structures proposed from experimental data. nih.gov The theoretical models provide a basis for understanding the observed spectroscopic properties. Conformational analysis helps to understand the flexibility of the molecule and the potential energy barriers between different conformations. This is particularly important for molecules with multiple rotatable bonds, such as the phenyl and methoxy (B1213986) groups in this compound.

Theoretical Insights into Binding and Coordination Properties

Theoretical studies provide significant insights into how ligands like this compound bind and coordinate to metal ions. This is particularly relevant in the field of solvent extraction and coordination chemistry.

In a computational study of related phosphoryl podands, the binding of ligands to thorium (Th), uranium (U), and neodymium (Nd) nitrates was modeled. nih.gov The study compared the complexation energy and bond distances for different ligands. For example, it was found that the complexation of thorium with a diphosphine dioxide was energetically more favorable than with a neutral phosphonate analogue. nih.gov

The models of metal complexes revealed specific coordination modes. For instance, neutral phosphonate ligands were found to act as monodentate ligands, coordinating through the phosphonate group. nih.gov In contrast, the protonated versions of these ligands showed coordination to the phosphonate group due to the intramolecular protonation of a more basic group elsewhere in the molecule. nih.gov These theoretical investigations are crucial for rationalizing the observed extraction efficiency and selectivity of these types of compounds for different metal ions. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Diphenyl (2-methoxyphenyl)phosphonate, providing detailed information about the hydrogen, carbon, and phosphorus atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a phosphonate (B1237965), such as this compound, typically exhibits signals in distinct regions corresponding to the different types of protons. Aromatic protons of the phenyl and methoxyphenyl groups would appear in the downfield region, generally between 7.0 and 8.0 ppm. The methoxy (B1213986) group protons would present as a sharp singlet further upfield. The integration of these signals provides a quantitative measure of the number of protons in each environment. rsc.orgrsc.orgrsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers a detailed view of the carbon framework of the molecule. The spectrum would show distinct signals for each unique carbon atom. The carbons of the phenyl and methoxyphenyl rings would resonate in the aromatic region (typically 110-160 ppm). The methoxy carbon would appear at a higher field. The coupling between the phosphorus atom and the carbon atoms (J-P coupling) provides valuable structural information, with the magnitude of the coupling constant depending on the number of bonds separating the two nuclei. rsc.orgrsc.org

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly crucial for characterizing organophosphorus compounds. The ³¹P NMR spectrum of this compound would show a single resonance, the chemical shift of which is indicative of the pentavalent phosphorus center in the phosphonate environment. The typical chemical shift range for phosphonates is well-established, allowing for clear identification. rsc.orgresearchgate.net For instance, the ³¹P NMR spectrum of similar phosphine (B1218219) oxides shows chemical shifts (δ) around 30 ppm. rsc.org

Interactive Data Table: Predicted NMR Data for this compound

NucleusChemical Shift (δ, ppm) RangeMultiplicityNotes
¹H7.0 - 8.0MultipletAromatic protons on phenyl and methoxyphenyl rings
¹H~3.8SingletMethoxy group protons
¹³C110 - 160Multiple signalsAromatic carbons, with P-C coupling
¹³C~55SingletMethoxy carbon
³¹P~20 - 30SingletPhosphorus atom in the phosphonate group

X-ray Diffraction Analysis for Solid-State Molecular Geometry

In the orthorhombic crystal system of (4-Methoxyphenyl)diphenylphosphine, the phosphorus atom adopts a pyramidal geometry. researchgate.net It is expected that in this compound, the phosphorus center would exhibit a distorted tetrahedral geometry, characteristic of phosphonates. The analysis would reveal the precise orientation of the two phenyl rings and the 2-methoxyphenyl group relative to the phosphoryl (P=O) bond. Intermolecular interactions, such as C-H···O and C-H···π interactions, would also be identified, which are crucial for understanding the crystal packing. researchgate.net The determination of the crystal structure is a critical step in understanding the solid-state properties of the compound. researchgate.net

Data Table: Crystallographic Data for the Related Compound (4-Methoxyphenyl)diphenylphosphine researchgate.net

ParameterValue
Crystal systemOrthorhombic
Space groupPbca
a (Å)10.8879 (4)
b (Å)11.8128 (4)
c (Å)23.9654 (14)
V (ų)3082.3 (2)
Z8

Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the molecular weight and elemental composition of a compound. nih.gov For this compound, HRMS would provide a precise mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₁₉H₁₇O₄P.

In a typical ESI-HRMS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured with very high accuracy. For example, a related phosphine oxide, C₂₀H₂₀O₂P, was found to have an m/z of 323.1201 [M+H]⁺ in an ESI-HRMS analysis, which matched the calculated value. rsc.org This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Other Spectroscopic Methods in Phosphonate Research

Besides NMR, X-ray diffraction, and mass spectrometry, other spectroscopic techniques are valuable in the characterization of phosphonates.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would show characteristic absorption bands for the P=O (phosphoryl) group, typically in the range of 1250-1100 cm⁻¹. The P-O-C and C-O-C stretching vibrations, as well as the aromatic C-H and C=C stretching and bending vibrations, would also be observable, providing a comprehensive vibrational fingerprint of the molecule. researchgate.net

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of phosphonate research, Raman spectroscopy can be used to study the vibrational modes of the phosphorus-containing functional groups and the aromatic rings. proquest.comresearchgate.netmdpi.com Surface-Enhanced Raman Spectroscopy (SERS) can be employed to enhance the signal of phosphonates for trace analysis. proquest.com

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